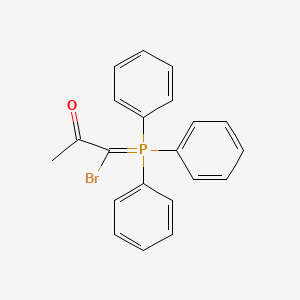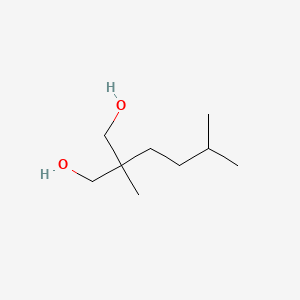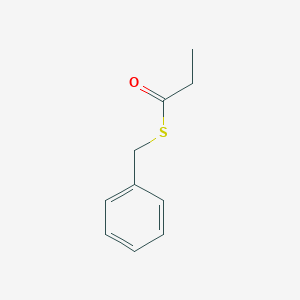
1,14-Diiodotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Diiodotetradecane is an organic compound with the molecular formula C14H28I2 It is a long-chain alkane with iodine atoms attached to the first and fourteenth carbon atoms
Méthodes De Préparation
1,14-Diiodotetradecane can be synthesized through several methods. One common synthetic route involves the reaction of 1,14-tetradecanediol with hydroiodic acid. The reaction is typically carried out by refluxing the diol with hydroiodic acid for several hours, followed by purification steps to isolate the desired product . Industrial production methods may involve similar chemical reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,14-Diiodotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The compound can be reduced to 1,14-tetradecane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, oxidation of this compound can lead to the formation of diiodoalkenes or other oxidized products depending on the conditions and reagents used.
Applications De Recherche Scientifique
1,14-Diiodotetradecane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The iodine atoms provide reactive sites for further functionalization.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the study of biological systems where long-chain alkanes play a role, although specific applications in biology and medicine are less well-documented.
Mécanisme D'action
The mechanism of action of 1,14-diiodotetradecane in chemical reactions primarily involves the reactivity of the iodine atoms. These atoms can participate in various reactions, such as nucleophilic substitution, where they are replaced by other groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1,14-Diiodotetradecane can be compared with other long-chain diiodoalkanes, such as 1,12-diiodododecane and 1,16-diiodohexadecane. These compounds share similar chemical properties but differ in chain length, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific chain length and the positioning of the iodine atoms, which can influence its behavior in chemical reactions and its suitability for certain applications.
Propriétés
Numéro CAS |
24772-66-5 |
|---|---|
Formule moléculaire |
C14H28I2 |
Poids moléculaire |
450.18 g/mol |
Nom IUPAC |
1,14-diiodotetradecane |
InChI |
InChI=1S/C14H28I2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
Clé InChI |
WOTULGFHSCQYQO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCI)CCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


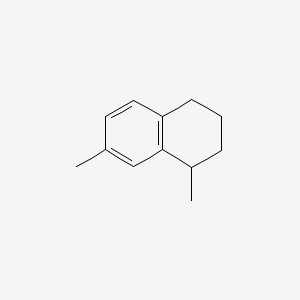
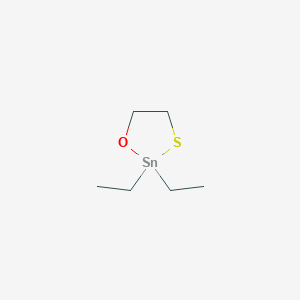
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
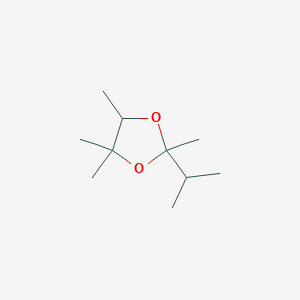
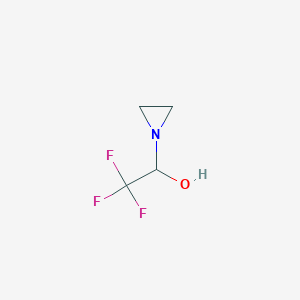
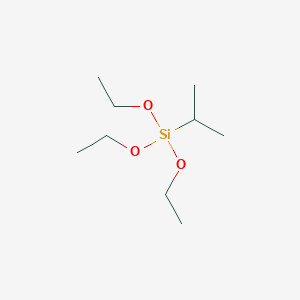
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
